2-Acetamido-3-(acetylthio)propanoic acid, methyl ester
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Overview
Description
2-Acetamido-3-(acetylthio)propanoic acid, methyl ester, also known as Acetylthiocholine iodide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester involves its interaction with acetylcholinesterase. This compound acts as a substrate for the enzyme, which hydrolyzes it to produce acetylthiocholine and methyl acetate. This reaction is reversible, and the products can be used to study the activity of acetylcholinesterase inhibitors.
Biochemical and Physiological Effects:
2-Acetamido-3-(acetylthio)propanoic acid, methyl ester has been shown to have biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the level of acetylcholine in the synapse. This can result in enhanced cholinergic neurotransmission, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
2-Acetamido-3-(acetylthio)propanoic acid, methyl ester has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has a short half-life and can rapidly hydrolyze in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester. One direction is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the study of the interaction between this compound and other enzymes involved in neurotransmitter metabolism. Additionally, this compound can be used to study the effects of cholinergic neurotransmission on other physiological systems, such as the immune system and cardiovascular system.
In conclusion, 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester is a chemical compound that has significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. Further research on this compound can lead to new insights into the functioning of the nervous system and the development of novel treatments for neurological disorders.
Synthesis Methods
The synthesis of 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester involves a series of chemical reactions. The first step involves the reaction of acetyl chloride with thiocholine, which produces acetylthiocholine. This compound is then reacted with methyl iodide to produce 2-Acetamido-3-(acetylthio)propanoic acid, methyl esteroline iodide, which is 2-Acetamido-3-(acetylthio)propanoic acid, methyl ester.
Scientific Research Applications
2-Acetamido-3-(acetylthio)propanoic acid, methyl ester has been extensively studied for its potential applications in scientific research. It is commonly used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound is also used to study the mechanism of action of acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease.
properties
IUPAC Name |
methyl 2-acetamido-3-acetylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDHMQPGKCFCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(acetylthio)propanoic acid, methyl ester |
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